molecular formula C15H18NO2+ B2819000 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine CAS No. 67023-43-2

1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine

Cat. No.: B2819000
CAS No.: 67023-43-2
M. Wt: 244.31 g/mol
InChI Key: KGFTVIUXEMKAIT-UHFFFAOYSA-O
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Description

1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine is a primary amine derivative featuring a benzyloxy group at the para position and a methoxy group at the meta position on the phenyl ring. Its molecular formula is C₁₅H₁₇NO₂ (calculated from ), and it is commonly utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The benzyloxy group enhances lipophilicity, while the methoxy substituent influences electronic properties, making it a versatile scaffold for derivatization . Its hydrochloride salt form ([4-(Benzyloxy)-3-methoxyphenyl]methanamine hydrochloride) is commercially available and widely used in drug discovery due to improved solubility and stability .

Properties

CAS No.

67023-43-2

Molecular Formula

C15H18NO2+

Molecular Weight

244.31 g/mol

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)methylazanium

InChI

InChI=1S/C15H17NO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11,16H2,1H3/p+1

InChI Key

KGFTVIUXEMKAIT-UHFFFAOYSA-O

SMILES

COC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C[NH3+])OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine typically involves the benzylation of 3-methoxyphenol followed by amination. The reaction conditions often include the use of benzyl chloride or benzyl bromide as the benzylating agents, with sodium bicarbonate and potassium iodide in acetonitrile at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structurally related compounds and their key differences:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties References
1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine C₁₅H₁₇NO₂ -NH₂ (primary amine), 4-benzyloxy, 3-methoxy Intermediate for antitumor agents, CNS drugs
(4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine C₂₀H₂₀N₂O -N-(2-pyridinylmethyl) substitution Ligand for metalloenzyme inhibition
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine C₁₇H₂₁NO₂ -N-methyl, ethylamine chain Enhanced lipophilicity for CNS penetration
1-(3-Methoxyphenyl)methanamine C₈H₁₁NO Lacks benzyloxy group, 3-methoxy only Simpler structure for SAR studies
1-(4-(Benzyloxy)-3-methoxyphenyl)-N,N-dimethylmethanamine C₁₇H₂₁NO₂ -N,N-dimethyl substitution Improved blood-brain barrier permeability

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound exhibits higher aqueous solubility compared to its free base .
  • Lipophilicity : N-methylated derivatives (e.g., 2-(4-(benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine) show increased logP values, enhancing membrane permeability .
  • Stability : Benzyloxy groups confer stability against oxidative degradation, whereas methoxy groups may reduce metabolic clearance .

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